molecular formula C19H23N3O2 B4696907 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B4696907
M. Wt: 325.4 g/mol
InChI Key: MOCGBPPQTOCZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, also known as APOC, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. APOC is a heterocyclic compound that belongs to the oxazole family and has a unique chemical structure that makes it a promising candidate for various research studies.

Mechanism of Action

The exact mechanism of action of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has also been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has also been shown to reduce oxidative stress and improve mitochondrial function, which could have significant implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is its potent inhibitory effects on certain enzymes and receptors, which make it a promising candidate for drug discovery and development. However, one of the limitations of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is its relatively complex chemical structure, which can make synthesis and purification challenging. Additionally, further studies are needed to fully understand the potential side effects and toxicity of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile.

Future Directions

There are several potential future directions for research on 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of novel drugs based on the structure of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, which could have significant therapeutic potential for various diseases. Another area of interest is the investigation of the neuroprotective and anti-inflammatory properties of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, which could have implications for the treatment of various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, which could inform future drug development efforts.

Scientific Research Applications

5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug discovery and development. 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has also been studied for its potential neuroprotective and anti-inflammatory properties, which could have significant implications for the treatment of various neurological disorders.

properties

IUPAC Name

5-(azepan-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-13-23-16-9-7-15(8-10-16)18-21-17(14-20)19(24-18)22-11-5-3-4-6-12-22/h7-10H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCGBPPQTOCZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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